

Application Note: High-Resolution NMR Characterization of 4,4'-Di-n- octyloxyazoxybenzene

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Compound of Interest

Compound Name: 4,4'-Di-n-octyloxyazoxybenzene

CAS No.: 25729-12-8

Cat. No.: B1583579

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Executive Summary

4,4'-Di-n-octyloxyazoxybenzene (often abbreviated as 8OAOB) is a representative thermotropic liquid crystal belonging to the azoxybenzene homologous series. While chemically symmetric in terms of substituents (two octyloxy chains), the azoxy core ($-N(O)=N-$) introduces an electronic asymmetry that renders the two aromatic rings magnetically non-equivalent.

This protocol addresses the "Symmetry Trap"—a common analytical error where researchers expect a symmetric spectrum similar to azo-derivatives ($-N=N-$). We provide a definitive assignment strategy to distinguish the oxidized (proximal) ring from the unoxidized (distal) ring.

Chemical Context & The "Symmetry Trap"

The structure consists of two p-octyloxyphenyl moieties linked by an azoxy group.

- Formula: C

H

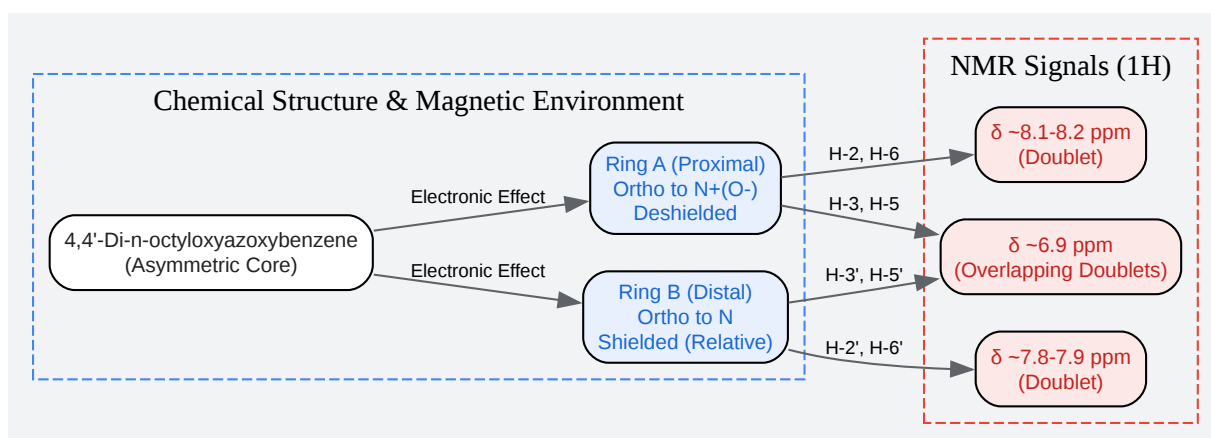
N

O

- MW: 454.65 g/mol
- Key Feature: The N-oxide oxygen is localized on one nitrogen atom, breaking symmetry.

Structural Diagram & NMR Logic

The following diagram illustrates the non-equivalence of the aromatic protons due to the shielding/deshielding cone of the N-oxide.



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Figure 1: Mechanistic correlation between the azoxy core asymmetry and observed chemical shifts. The N-oxide moiety exerts a strong deshielding effect on the adjacent protons.

Experimental Protocol

Sample Preparation

To prevent line broadening associated with liquid crystalline aggregation or mesophase formation, the sample must be analyzed in the isotropic phase using a deuterated solvent.

- Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for solubility and to avoid viscosity-induced broadening of the octyl tails.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Tube: Standard 5 mm NMR tube (Wilmad 507-PP or equivalent).
- Temperature: 298 K (25 °C). Note: If the sample exhibits gelation or aggregation, heat to 313 K (40 °C).

Acquisition Parameters (500 MHz)

Parameter	¹ H NMR	¹³ C NMR
Pulse Sequence	zg30 (30° pulse)	zgpg30 (Power-gated decoupling)
Spectral Width	14 ppm (-1 to 13)	220 ppm (-10 to 210)
Relaxation Delay (D1)	1.0 s	2.0 s (Crucial for quaternary carbons)
Scans (NS)	16	1024 - 2048
Acquisition Time	3-4 s	1-2 s

Data Analysis & Interpretation

¹H NMR Assignment (CDCl₃, 500 MHz)

The spectrum is defined by two distinct regions: the complex aromatic zone (due to asymmetry) and the aliphatic octyl chains.

Aromatic Region (6.5 – 8.5 ppm): Unlike symmetric azobenzenes which show a simple AA'BB' system, 8OAOB displays two overlapping AA'BB' systems.

- 8.15 ppm (d, J=9.0 Hz, 2H): Protons ortho to the oxidized nitrogen ($-N(O)=$). The oxygen atom is electron-withdrawing/deshielding.
- 7.92 ppm (d, J=9.0 Hz, 2H): Protons ortho to the unoxidized nitrogen ($-N=$).
- 6.90 – 7.00 ppm (m, 4H): Protons ortho to the alkoxy groups. These signals often overlap as the electronic influence of the azoxy core diminishes with distance.

Aliphatic Region (0.8 – 4.0 ppm): The two octyl chains are chemically non-equivalent but magnetically very similar. At 500 MHz, they often appear equivalent unless resolution enhancement is applied.

- 4.02 ppm (t, J=6.5 Hz, 4H):
-methylene ($-OCH$
 $-$).
- 1.81 ppm (quint, 4H):
-methylene ($-OCH$

CH
 $-$).
- 1.25 – 1.50 ppm (m, 20H): Bulk methylene chain ((CH

)

).
- 0.89 ppm (t, J=7.0 Hz, 6H): Terminal methyl ($-CH$

).

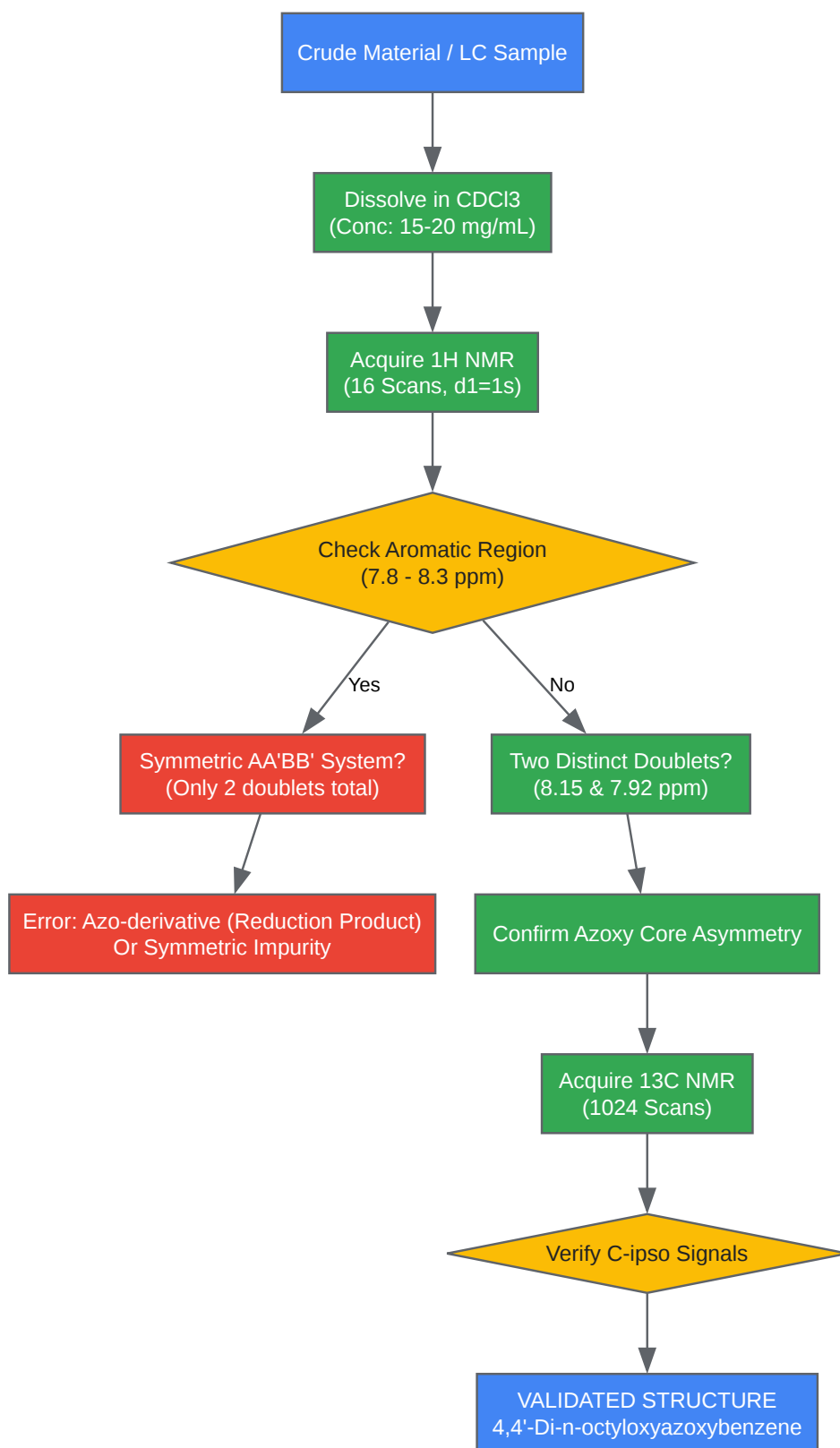
13C NMR Assignment (CDCl₃, 125 MHz)

The asymmetry is even more pronounced in the Carbon-13 spectrum, particularly for the quaternary carbons bonded to the nitrogen atoms.

Carbon Type	Chemical Shift (δ , ppm)	Assignment Logic
C-ipso (C-N(O))	~135.5	Quaternary carbon attached to oxidized nitrogen.
C-ipso (C-N)	~146.0	Quaternary carbon attached to bare nitrogen.
C-ipso (C-O)	161.5, 162.0	Aromatic carbons attached to oxygen. Distinct signals may resolve. ^[1]
C-aromatic (CH)	125.5	Ortho to N(O) (Deshielded).
C-aromatic (CH)	122.5	Ortho to N.
C-aromatic (CH)	114.5	Ortho to Alkoxy (Shielded).
Aliphatic ()	68.4	-OCH -
Aliphatic (Bulk)	31.8, 29.3, 29.2, 26.0, 22.7	Bulk chain carbons.
Aliphatic (Term)	14.1	Terminal -CH

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for verifying the structure and purity, specifically targeting the separation of isomers and impurities.



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Figure 2: Step-by-step validation workflow. The critical checkpoint is the detection of asymmetry in the aromatic proton region.

Troubleshooting & Expert Tips

- **Phase Separation:** If the sample appears cloudy or signals are extremely broad, the compound may be in a liquid crystalline mesophase (Nematic or Smectic) rather than true isotropic solution. Solution: Gently warm the NMR tube to 40°C inside the probe or add more solvent to lower the concentration below the critical micelle/aggregation concentration.
- **Water Peak:** The long octyloxy chains are hydrophobic, but the azoxy core is polar. Ensure CDCl₃ is dry (stored over molecular sieves) to prevent water peaks from obscuring the -methylene triplet at ~4.0 ppm.
- **Wallach Rearrangement:** If the sample has been exposed to strong acid or UV light, check for a singlet at ~10-11 ppm. This indicates the formation of o-hydroxyazobenzene derivatives via the Wallach rearrangement, a common degradation pathway for azoxybenzenes.

References

- General Azoxybenzene NMR Data: Spectroscopic Identification of Organic Compounds, Silverstein, R. M., et al. (Standard text for aromatic shift logic). Yamamoto, S., et al. "1H and 13C NMR studies of the azoxybenzene derivatives." Bulletin of the Chemical Society of Japan, 1985.
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- Synthesis & Properties
 - Gattermann, L., & Wieland, H. Die Praxis des organischen Chemikers. (Historical reference for azoxy synthesis via reduction).
 - Liquid Crystals: Applications and Uses, Vol 1.[2] Birendra Bahadur (Ed.), World Scientific, 1990.
- Spectral Database

- SDBS (Spectral Database for Organic Compounds), AIST, Japan. (Search for "4,4'-azoxyanisole" as the primary homolog reference).

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Sources

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